molecular formula C7H5BrClNO2 B6616848 2-bromo-1-(chloromethyl)-4-nitrobenzene CAS No. 1261794-92-6

2-bromo-1-(chloromethyl)-4-nitrobenzene

Cat. No. B6616848
CAS RN: 1261794-92-6
M. Wt: 250.48 g/mol
InChI Key: WNSUPNGYXZZICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(chloromethyl)-4-nitrobenzene (2BCN) is a chemical compound of the nitrobenzene family. It is an organic compound with the molecular formula C7H5BrClNO2. 2BCN is a colorless solid that is insoluble in water and has a pungent odor. It is used in a variety of scientific research applications, including the synthesis of organic compounds, drug synthesis, and the study of biochemical and physiological effects.

Scientific Research Applications

2-bromo-1-(chloromethyl)-4-nitrobenzene is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of pharmaceuticals, and as a catalyst in the synthesis of polymers. It is also used in the study of biochemical and physiological effects.

Mechanism of Action

2-bromo-1-(chloromethyl)-4-nitrobenzene acts as an electrophile, reacting with nucleophiles in a variety of ways. It can form a covalent bond with nucleophiles, resulting in the formation of a new compound. It can also react with nucleophiles to form a new compound in which the nitro group is replaced with a new functional group.
Biochemical and Physiological Effects
This compound has been shown to be toxic to humans, with high concentrations causing severe skin irritation and respiratory problems. It can also be absorbed through the skin and can cause systemic toxicity. In animals, it has been shown to cause liver and kidney damage.

Advantages and Limitations for Lab Experiments

2-bromo-1-(chloromethyl)-4-nitrobenzene is a useful reagent for organic synthesis in the laboratory. It is relatively easy to synthesize and is stable at room temperature. It is also relatively inexpensive and can be stored for long periods of time. The main limitation of using this compound in the laboratory is its toxicity, which can be minimized by using appropriate safety measures.

Future Directions

There are a number of potential future directions for research involving 2-bromo-1-(chloromethyl)-4-nitrobenzene. These include the development of new methods for its synthesis, the study of its biochemical and physiological effects, and the development of new applications for it. Additionally, further research could be conducted into its toxicity and its potential use as a pharmaceutical. Other potential future directions include the study of its interactions with other compounds, the development of new catalysts for its synthesis, and the development of new methods for its detection.

Synthesis Methods

2-bromo-1-(chloromethyl)-4-nitrobenzene can be synthesized by a two-step process. The first step involves the reaction of bromine with chloromethylbenzene to form this compound. The second step involves the reaction of this compound with an amine or an alcohol to form a substituted nitrobenzene. The reaction conditions for this process are mild and involve temperatures of around 60-70°C.

properties

IUPAC Name

2-bromo-1-(chloromethyl)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSUPNGYXZZICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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